
4-Nitro-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Nitro-1H-pyrazole-3-carboxylic acid (CAS: 5334-40-7) is a heterocyclic compound featuring a pyrazole ring substituted with a nitro (-NO₂) group at position 4 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₄H₃N₃O₄, with a molecular weight of 157.08 g/mol . The compound is commercially available in purities up to 98%, with pricing ranging from ¥50/5g to ¥1397/10g depending on the supplier . Key properties include a melting point of 297°C and characteristic IR/NMR spectral data confirming functional groups (e.g., NH, C=O, NO₂) . It serves as a precursor in synthesizing bioactive derivatives, such as trypanocidal agents , and is used in pharmaceutical and agrochemical research.
Preparation Methods
Direct Nitration of 1H-Pyrazole-3-Carboxylic Acid
The direct nitration of 1H-pyrazole-3-carboxylic acid represents a straightforward route to introduce a nitro group at the 4-position of the pyrazole ring. This method leverages electrophilic aromatic substitution, where the carboxylic acid group directs nitration to the adjacent position.
Reaction Conditions and Mechanism
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds at controlled temperatures (0–10°C) to minimize side reactions such as over-nitration or decomposition. The carboxylic acid group activates the pyrazole ring, favoring nitration at the 4-position due to its electron-withdrawing nature .
Example Protocol (Patent EP0885889A2):
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Starting Material : 1H-Pyrazole-3-carboxylic acid (1.0 equiv).
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Nitrating Agent : Fuming HNO₃ (1.2 equiv) in H₂SO₄.
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Conditions : Stirred at 0–5°C for 4–6 hours.
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Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
Key Considerations :
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Excess HNO₃ increases the risk of di-nitration.
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Temperature control is critical to maintain regioselectivity.
Hydrolysis of 4-Nitro-1H-Pyrazole-3-Carboxylate Esters
Ester hydrolysis provides an alternative route, particularly when the ester derivative is more accessible. This method is favored for its simplicity and high yields under mild conditions.
Methyl Ester Hydrolysis (From Patent WO2008/9954)
4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester (CAS 138786-86-4) serves as a key intermediate. Hydrolysis is achieved using aqueous base or acid:
Alkaline Hydrolysis:
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Starting Material : Methyl ester (1.210 kg, 7.11 mol).
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Reagent : 2M NaOH (10 vol relative to ester).
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Conditions : Reflux at 80–90°C for 3–5 hours.
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Workup : Acidified with HCl to pH 2–3, filtered, and dried.
Acidic Hydrolysis:
Advantages :
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Avoids harsh nitration conditions.
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Scalable to industrial production (demonstrated at >1 kg scale) .
Industrial-Scale Synthesis and Optimization
Large-scale synthesis prioritizes cost-effectiveness, safety, and yield. The ester hydrolysis route is particularly suited for industrial applications due to its reproducibility and minimal purification requirements.
Case Study (ASTEX THERAPEUTICS LIMITED):
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Step 1 : Esterification of this compound with methanol and thionyl chloride (SOCl₂) at 0–25°C for 16–48 hours (99.5% yield) .
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Step 2 : Hydrolysis of the methyl ester using NaOH (2M) to yield the carboxylic acid .
Process Metrics :
Parameter | Value |
---|---|
Batch Size | 1.117 kg (7.11 mol) |
Reaction Volume | 8.95 L methanol |
SOCl₂ Quantity | 0.581 L (8.0 mol) |
Purity (Final) | >99% (by ¹H NMR) |
Comparative Analysis of Synthesis Routes
Method | Yield (%) | Conditions | Scalability | Cost Efficiency |
---|---|---|---|---|
Direct Nitration | 75–85 | HNO₃/H₂SO₄, 0–5°C | Moderate | High |
Ester Hydrolysis | 90–98 | NaOH/HCl, 60–90°C | High | Moderate |
Key Insights :
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Direct Nitration is limited by regioselectivity challenges and safety concerns with fuming acids.
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Ester Hydrolysis offers superior yields and scalability, making it the preferred method for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 4-Amino-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
4-Nitro-1H-pyrazole-3-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: As a building block for the synthesis of complex heterocyclic compounds.
Biology: In the development of enzyme inhibitors and receptor antagonists.
Medicine: As an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors.
Industry: In the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to compounds that inhibit specific enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-Nitro-1H-pyrazole-4-carboxylic Acid (CAS: 39196-96-8)
- Molecular Formula : C₄H₃N₃O₄ (same as the target compound).
- Key Difference : Nitro and carboxylic acid groups are swapped (nitro at position 3, -COOH at position 4).
- Impact: Altered electronic distribution affects acidity and reactivity. The pKa of the carboxylic acid group is expected to differ due to proximity to the nitro group. No direct biological activity data is available in the provided evidence, but positional isomers often exhibit divergent pharmacological profiles .
Ester Derivatives
Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS: 55864-87-4)
- Molecular Formula : C₆H₇N₃O₄.
- Key Difference : Carboxylic acid is esterified to an ethyl group (-COOEt).
- Impact : Increased hydrophobicity (logP ~1.49 predicted) compared to the parent acid. This enhances membrane permeability but reduces water solubility. Used in intermediate synthesis, such as coupling with amines to form amides .
Alkyl-Substituted Derivatives
4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic Acid (CAS: 76424-48-1)
- Molecular Formula : C₇H₉N₃O₄.
- Key Difference : A propyl (-CH₂CH₂CH₃) group is added at position 3.
Bulky Substituent Derivatives
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS: 444010-34-8)
- Molecular Formula : C₁₄H₁₇N₃O₄.
- Key Difference : An adamantyl group (rigid, bulky carbocycle) is attached to the pyrazole nitrogen.
- Impact : The adamantyl group enhances metabolic stability and receptor binding specificity. Predicted density is 1.76 g/cm³, and boiling point is 502°C, indicating high thermal stability .
Comparative Data Table
Commercial and Research Implications
- Accessibility : The target compound is widely available (e.g., Sigma-Aldrich, Indagoo) , whereas derivatives like the adamantyl-substituted analog are niche and costly.
- Biological Activity: highlights a derivative (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide) with potent trypanocidal activity, suggesting that structural modifications enhance efficacy .
Biological Activity
4-Nitro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Bacillus cereus and 128 µg/mL against Micrococcus luteus . The presence of the nitro group was found to enhance antibacterial efficacy, suggesting its crucial role in the compound's activity.
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Derivative A | Bacillus cereus | 32 |
Derivative A | Micrococcus luteus | 128 |
Control | Streptomycin | Variable |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been reported to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy .
A specific derivative was shown to inhibit cell growth in chronic lymphocytic leukemia (CLL) models, highlighting its potential in treating hematological malignancies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has been identified as a kinase inhibitor, particularly targeting GSK-3β, which plays a role in several cellular processes including apoptosis and glycogen metabolism. Inhibition of GSK-3β can lead to therapeutic effects in neurodegenerative diseases and cancer .
- Antibacterial Mechanism : The nitro group is believed to participate in redox reactions that generate reactive nitrogen species (RNS), contributing to bacterial cell death. This mechanism is particularly effective against Gram-positive bacteria.
Case Studies
- Antibacterial Efficacy : A study synthesized various derivatives of this compound and evaluated their antibacterial activities. The results indicated that modifications in the structure significantly influenced their efficacy against specific bacterial strains .
- Anticancer Properties : In vitro studies demonstrated that certain derivatives could effectively inhibit the growth of CLL cells by inducing apoptosis through CDK inhibition . These findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-nitro-1H-pyrazole-3-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves nitration of pyrazole precursors under controlled conditions. Key steps include:
- Reagent Selection : Use fuming nitric acid or mixed acid systems for nitration, ensuring regioselectivity at the 4-position .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥97% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure using -NMR (DMSO-d6: δ 8.5–9.0 ppm for nitro and carboxylic protons) .
- Data Table :
Parameter | Value | Source |
---|---|---|
Melting Point | 173–175°C | |
Purity (HPLC) | 97–98% |
Q. How should researchers prepare stock solutions of this compound for biological assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM) or alkaline aqueous buffers (pH >8). Pre-warm DMSO to 40°C to enhance dissolution .
- Storage : Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -20°C (1 month stability) or -80°C (6 months stability) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm nitro group (1520–1350 cm asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm broad O-H stretch) .
- -NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (δ 12–13 ppm, broad) .
- LC-MS : Use ESI-negative mode to detect [M-H] ion (m/z 156.07 for CHNO) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for drug discovery?
- Methodological Answer :
- Amide Coupling : Use EDC/HOBt in DMF to couple the carboxylic acid with amines (e.g., piperazine derivatives). Optimize reaction time (24–48 hours) and stoichiometry (1:1.2 acid:amine) to minimize byproducts .
- Nitro Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine for further derivatization. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., COX-2 inhibition assays with celecoxib as a positive control) .
- Structural Confirmation : Cross-verify derivative structures via X-ray crystallography (e.g., Cambridge Structural Database entries for pyrazole carboxylates) .
- Case Study : Derivatives showing inconsistent antibacterial activity may arise from impurities; re-purify via preparative HPLC and re-test .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic Conditions : Incubate in 0.1 N HCl (25°C, 24 hours) and monitor nitro group hydrolysis via UV-Vis (λmax shift from 270 nm to 310 nm) .
- Thermal Stability : Use TGA/DSC to assess decomposition above 175°C, correlating with melting point data .
- Data Table :
Condition | Degradation Product | Analytical Method |
---|---|---|
pH 1.0 | 1H-pyrazole-3-carboxylic acid | LC-MS |
100°C, 48h | Decarboxylated nitro-pyrazole | -NMR |
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to calculate electrostatic potential maps, identifying electron-deficient C-4 nitro group as a reactive site .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures to model reaction pathways for esterification or amidation .
Q. Troubleshooting & Data Analysis
Q. How to resolve low yields in coupling reactions involving this compound?
- Methodological Answer :
- Activation Issues : Replace EDC with DCC/DMAP for sterically hindered amines .
- Byproduct Formation : Add molecular sieves to absorb generated water and prevent carboxylic acid dimerization .
Q. What are the best practices for comparing purity data across suppliers?
- Methodological Answer :
Properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXXOYJWZZQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277268 | |
Record name | 4-Nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-40-7 | |
Record name | 5334-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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